3'-Sulfogalactosylceramide
Overview
Description
Mechanism of Action
Target of Action
3’-Sulfogalactosylceramide, also known as sulfatide, is highly enriched in myelin in the central and peripheral nervous system . It primarily targets myelin-forming cells , such as oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system . These cells play a crucial role in the formation and maintenance of the myelin sheath, a multilamellar extension of the plasma membranes that wraps around axons, acting as an insulator and facilitating the transmission of nerve impulses .
Mode of Action
Sulfatide plays critical roles in the correct structure and function of the myelin membrane . It is involved in the lateral organization of the myelin membrane, affecting the sorting, lateral assembly, membrane dynamics, and the function of specific myelin proteins in different substructures of the myelin sheath . It has also been found to bind to the mesencephalic astrocyte-derived neurotrophic factor (MANF), promoting cellular MANF uptake and cytoprotection from hypoxia-induced cell death .
Biochemical Pathways
Sulfatide is a direct metabolic precursor of galactosylceramide in the biosynthetic pathway . Alterations in sulfatide metabolism can lead to changes in the organization of the myelin membrane, which can have significant consequences for myelin diseases . Sulfatide is also involved in the regulation of the endoplasmic reticulum (ER) stress response, supporting sulfatide as a lipid mediator of MANF’s cytoprotection .
Pharmacokinetics
It is known that sulfatide is a major component of the myelin sheath and is highly enriched in the central and peripheral nervous system .
Result of Action
The action of sulfatide results in the correct structure and function of the myelin membrane . It plays a critical role in the differentiation of myelinating cells, the formation of the paranodal junction, and myelin maintenance . Alterations in sulfatide levels have been observed in several diseases, including multiple sclerosis and Alzheimer’s disease, suggesting that sulfatide might be involved in the pathogenesis of these diseases .
Action Environment
The action of sulfatide is influenced by the environment within the nervous system. For example, severe hypoxia, as frequently occurs in ischemic and neoplastic disorders, can cause cellular ER stress response . The presence of sulfatide in the serum and outer-cell membrane leaflets can promote cellular MANF uptake and cytoprotection from hypoxia-induced cell death .
Biochemical Analysis
Biochemical Properties
3’-Sulfogalactosylceramide plays critical roles in the correct structure and function of myelin membrane . It affects the sorting, lateral assembly, membrane dynamics, and also the function of specific myelin proteins in different substructures of the myelin sheath . It is also present in astrocytes and neurons .
Cellular Effects
3’-Sulfogalactosylceramide has been implicated in several aspects of the biology of myelin-forming cells . It plays critical roles in the differentiation of myelinating cells, formation of the paranodal junction, and myelin maintenance . It has also been suggested that 3’-Sulfogalactosylceramide might be involved in the pathogenesis of several diseases, including multiple sclerosis and Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of 3’-Sulfogalactosylceramide involves its specific function in the lateral organization of myelin membrane . This affects the sorting, lateral assembly, membrane dynamics, and also the function of specific myelin proteins in different substructures of the myelin sheath .
Temporal Effects in Laboratory Settings
The levels of myelin lipids, and in particular of 3’-Sulfogalactosylceramide, are altered in humans during aging . Dysregulation of myelin 3’-Sulfogalactosylceramide synthesis probably represents a risk factor for cognitive decline associated with age .
Dosage Effects in Animal Models
The examination of mice deficient in the 3’-Sulfogalactosylceramide-synthesizing enzyme, cerebroside sulfotransferase, provided new insight into the role of 3’-Sulfogalactosylceramide . Specific dosage effects in animal models have not been reported in the literature.
Metabolic Pathways
3’-Sulfogalactosylceramide is synthesized from galactosylceramide, its direct metabolic precursor in the biosynthetic pathway . The enzyme cerebroside sulfotransferase is involved in this process .
Transport and Distribution
3’-Sulfogalactosylceramide is highly enriched in myelin in the central and peripheral nervous system . Specific details about its transport and distribution within cells and tissues are not reported in the literature.
Subcellular Localization
3’-Sulfogalactosylceramide is a major component of the myelin sheath, a multilamellar extension of the plasma membranes of oligodendrocytes (in the central nervous system) and Schwann cells (in the peripheral nervous system) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Sulfogalactosylceramide involves several steps. One common method starts with the condensation of an azidosphingosine derivative with a protected galactopyranosyltrichloroacetimidate. The azide group is then reduced, followed by acylation with a fatty acid. The key step involves the selective sulfation of the hydroxyl group on the sugar residue using the stannylene methodology .
Industrial Production Methods: Industrial production of 3’-Sulfogalactosylceramide typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3’-Sulfogalactosylceramide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone, affecting its biological activity.
Reduction: Reduction reactions can alter the sulfate group, impacting the compound’s function.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of 3’-Sulfogalactosylceramide with modified functional groups, which can have different biological activities .
Scientific Research Applications
3’-Sulfogalactosylceramide has numerous scientific research applications:
Chemistry: It is used as a model compound to study the behavior of glycosphingolipids in membranes.
Industry: It is used in the development of diagnostic tools for diseases related to myelin dysfunction.
Comparison with Similar Compounds
Galactosylceramide: The direct metabolic precursor of 3’-Sulfogalactosylceramide, also found in myelin.
Sulfogalactosyldiacylglycerol: Another sulfated glycolipid found in the nervous system.
Sulfoglucosylceramide: A similar compound with a glucose instead of a galactose moiety.
Uniqueness: 3’-Sulfogalactosylceramide is unique due to its specific role in the myelin sheath and its involvement in various physiological processes, including nerve impulse transmission and cytoprotection. Its distinct sulfation pattern and interaction with myelin proteins set it apart from other similar compounds .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h35,37,41-43,45-48,50-51,53-54H,3-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZTWJVOWHKJM-CIAPRIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110847 | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151122-71-3 | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151122-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfatide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151122713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]tetracosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.